(2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone
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Overview
Description
(2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone is a chemical compound with the molecular formula C12H14F2N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzoyl chloride with 2-(aminomethyl)pyrrolidine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different substituents on the pyrrolidine ring.
Uniqueness
(2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone is unique due to its combination of a pyrrolidine ring and a difluorophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H14F2N2O |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
[2-(aminomethyl)pyrrolidin-1-yl]-(2,5-difluorophenyl)methanone |
InChI |
InChI=1S/C12H14F2N2O/c13-8-3-4-11(14)10(6-8)12(17)16-5-1-2-9(16)7-15/h3-4,6,9H,1-2,5,7,15H2 |
InChI Key |
WJQGYJZVGZYCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)F)F)CN |
Origin of Product |
United States |
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